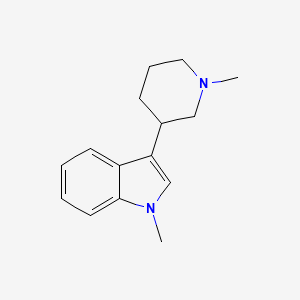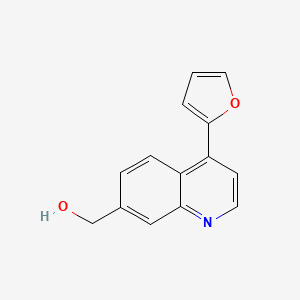
1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole is a complex organic compound characterized by its unique structure, which includes an indole core substituted with a methyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole typically involves multi-step organic reactions. One common method includes the alkylation of indole with 1-methyl-3-piperidinylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible functionalities.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Thionyl chloride, phosphorus tribromide
Major Products: The major products formed from these reactions include various substituted indoles and piperidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole involves its interaction with various molecular targets and pathways. The indole core allows it to interact with serotonin receptors, while the piperidine ring enhances its binding affinity and specificity. This dual interaction can modulate neurotransmitter activity, making it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
- 1-Methyl-3-piperidinyl methacrylate
- 1-Methyl-3-piperidinemethanol
- ®-(1-Methylpiperidin-3-yl)methanol
Uniqueness: 1-Methyl-3-(1-methylpiperidin-3-yl)-1H-indole stands out due to its unique combination of an indole core and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to its analogs, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C15H20N2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
1-methyl-3-(1-methylpiperidin-3-yl)indole |
InChI |
InChI=1S/C15H20N2/c1-16-9-5-6-12(10-16)14-11-17(2)15-8-4-3-7-13(14)15/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
InChI Key |
KHNKXESGIBRDNM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-Cyclopentyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11881811.png)


